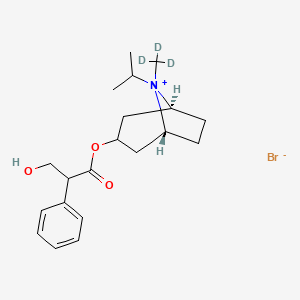
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound. It is commonly used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, (+/-)-Ipratropium-d3 Bromide (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) typically involves the introduction of deuterium atoms into the Ipratropium Bromide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of tropic acid with deuterated methylamine to form the deuterated tropine ester, which is then quaternized with methyl bromide to yield (+/-)-Ipratropium-d3 Bromide (N-methyl-d3).
Industrial Production Methods
Industrial production of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The quaternary ammonium group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide and alkoxide ions. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the tropine moiety.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions include deuterated analogs of tropine derivatives, which are useful in further synthetic applications and research studies.
Aplicaciones Científicas De Investigación
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the pharmacokinetics and metabolism of Ipratropium Bromide.
Biology: Employed in biochemical studies to investigate the interaction of Ipratropium Bromide with biological targets.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and to develop new therapeutic strategies for respiratory diseases.
Industry: Applied in the development of new formulations and delivery systems for bronchodilators.
Mecanismo De Acción
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) exerts its effects by blocking the muscarinic acetylcholine receptors in the airways. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking these receptors, the compound induces bronchodilation, leading to the relaxation of the airway muscles and improved airflow.
Comparación Con Compuestos Similares
Similar Compounds
Ipratropium Bromide: The non-deuterated form, commonly used as a bronchodilator.
Tiotropium Bromide: Another quaternary ammonium compound with a longer duration of action.
Aclidinium Bromide: A similar bronchodilator with a different pharmacokinetic profile.
Uniqueness
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C20H30BrNO3 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
Clave InChI |
LHLMOSXCXGLMMN-PGHIIOHNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


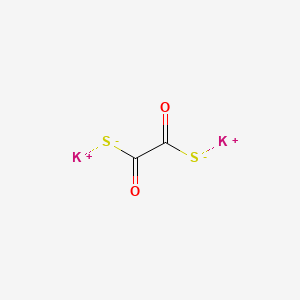

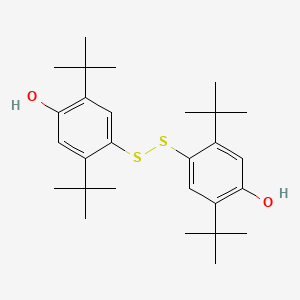
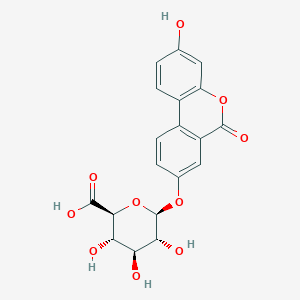

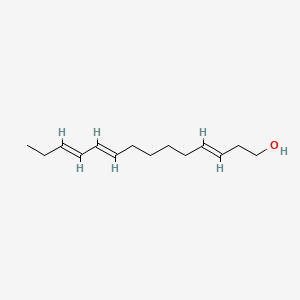
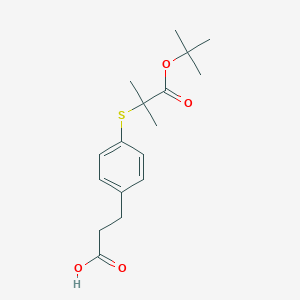
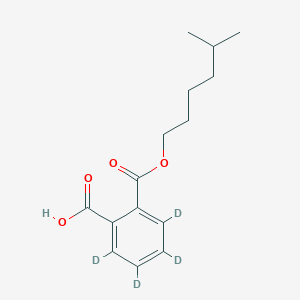
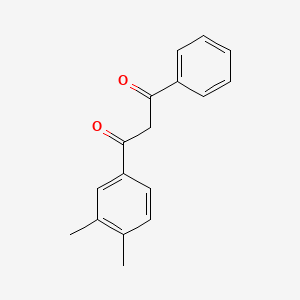
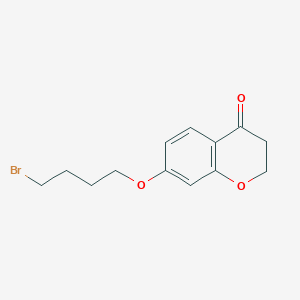
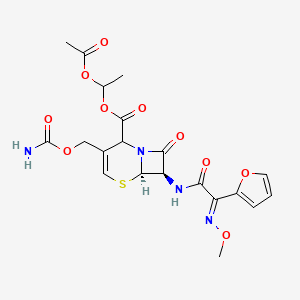
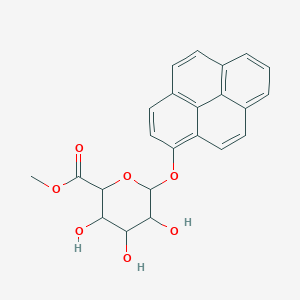
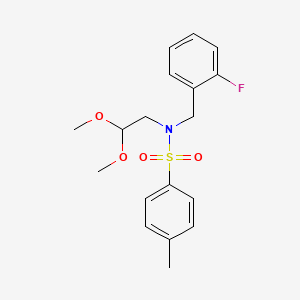
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
